molecular formula C11H13NO2 B14385788 Phenyl but-1-en-1-ylcarbamate CAS No. 88309-44-8

Phenyl but-1-en-1-ylcarbamate

Cat. No.: B14385788
CAS No.: 88309-44-8
M. Wt: 191.23 g/mol
InChI Key: OFJSQRGVEVBTMC-UHFFFAOYSA-N
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Description

Phenyl but-1-en-1-ylcarbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl but-1-en-1-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with but-1-en-1-ol under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful addition of reactants, continuous monitoring of reaction parameters, and purification steps to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Phenyl but-1-en-1-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert it into simpler carbamate structures.

    Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of different carbamate compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl carbamate derivatives, while substitution reactions can produce a variety of substituted carbamates .

Scientific Research Applications

Phenyl but-1-en-1-ylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl but-1-en-1-ylcarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by forming stable carbamate-enzyme complexes. This inhibition affects the enzyme’s activity, leading to various biochemical effects. The pathways involved in these interactions are crucial for understanding the compound’s potential therapeutic applications .

Comparison with Similar Compounds

Phenyl but-1-en-1-ylcarbamate can be compared with other carbamate compounds such as:

  • Phenyl carbamate
  • Butyl carbamate
  • Methyl carbamate

Uniqueness: What sets this compound apart is its unique structural configuration, which allows it to participate in a broader range of chemical reactions and exhibit distinct biological activities. Its ability to form stable complexes with enzymes makes it particularly valuable in medicinal chemistry .

Properties

CAS No.

88309-44-8

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

phenyl N-but-1-enylcarbamate

InChI

InChI=1S/C11H13NO2/c1-2-3-9-12-11(13)14-10-7-5-4-6-8-10/h3-9H,2H2,1H3,(H,12,13)

InChI Key

OFJSQRGVEVBTMC-UHFFFAOYSA-N

Canonical SMILES

CCC=CNC(=O)OC1=CC=CC=C1

Origin of Product

United States

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